molecular formula C17H16ClF2N3O3S B5138714 N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide

Cat. No. B5138714
M. Wt: 415.8 g/mol
InChI Key: FNQIFQMRLPIFLZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, also known as CFTR inhibitor-172, is a small molecule that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of salt and water across epithelial membranes. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR inhibitor-172 has been shown to selectively inhibit CFTR activity, making it a valuable tool for studying the function and regulation of this protein.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 binds to a specific site on the N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide protein, called the cytoplasmic regulatory domain, and prevents the channel from opening. This results in a decrease in chloride ion transport across epithelial membranes, which can be measured using various assays. N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been shown to be a competitive inhibitor of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, meaning that it competes with other molecules that bind to the same site on the protein.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been shown to have a specific effect on N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activity, without affecting other ion channels or transporters. This makes it a valuable tool for studying the specific role of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide in various physiological processes, such as airway hydration, mucus clearance, and electrolyte balance. N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has also been used to investigate the role of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 is its specificity for N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide. This allows researchers to selectively inhibit N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activity without affecting other ion channels or transporters, which can be difficult to achieve with other inhibitors. N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 is also relatively easy to use and has been widely validated in various experimental systems. One limitation of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 is its relatively low potency, which can require higher concentrations to achieve complete inhibition of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activity. Additionally, N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been shown to have some off-target effects at higher concentrations, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172. One area of interest is the development of more potent and selective N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitors, which could improve the specificity and efficacy of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibition in experimental systems. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 in animal models of cystic fibrosis and other N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide-related diseases, to investigate the potential therapeutic benefits of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibition. Finally, N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 could be used in combination with other N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide modulators, such as potentiators and correctors, to investigate their synergistic effects on N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activity and function.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form N-(4-chloro-2-fluorophenyl)-4-fluorobenzenesulfonamide. This intermediate is then reacted with piperazine and triethylamine to yield N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide, the final product.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been used extensively in scientific research to study the function and regulation of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide. It has been shown to selectively inhibit N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activity without affecting other ion channels or transporters, making it a valuable tool for studying the specific role of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide in various physiological processes. N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide inhibitor-172 has been used to investigate the mechanisms of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide activation and inhibition, as well as the regulation of N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide by various signaling pathways and post-translational modifications.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O3S/c18-12-1-6-16(15(20)11-12)21-17(24)22-7-9-23(10-8-22)27(25,26)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQIFQMRLPIFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=C(C=C(C=C2)Cl)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxamide

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